molecular formula C22H23N3O4S B10875307 Ethyl 4-({2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Ethyl 4-({2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate

Cat. No.: B10875307
M. Wt: 425.5 g/mol
InChI Key: QAEALQDTQHUJFN-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[(4-OXO-6-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[(4-OXO-6-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[(4-OXO-6-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for Friedel-Crafts reactions, acid catalysts for Biginelli reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols: Formed through reduction of carbonyl groups.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

ETHYL 4-({2-[(4-OXO-6-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[(4-OXO-6-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({2-[(4-OXO-6-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE is unique due to its combination of a pyrimidine ring, a phenyl group, and an ethyl ester moiety. This structural complexity allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-[2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]benzoate

InChI

InChI=1S/C22H23N3O4S/c1-3-29-21(28)16-9-11-17(12-10-16)23-20(27)14(2)30-22-24-18(13-19(26)25-22)15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3,(H,23,27)(H,24,25,26)

InChI Key

QAEALQDTQHUJFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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